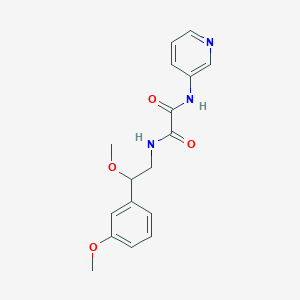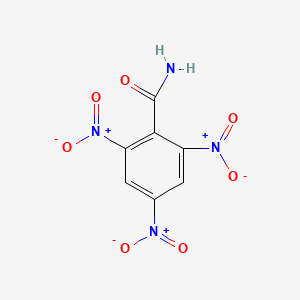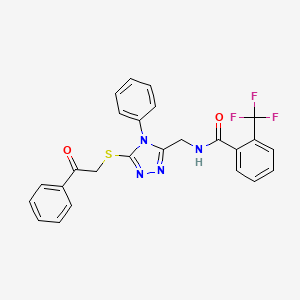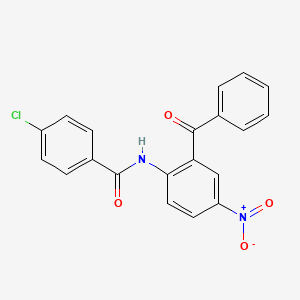
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, also known as OXA-2395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and neuronal signaling.
Applications De Recherche Scientifique
Organic Synthesis Building Blocks
This compound serves as a valuable building block in organic synthesis. Its structure allows for various transformations, including oxidations , aminations , halogenations , and C-C bond formations such as alkenylations, alkynylations, and arylations. These transformations are crucial for creating complex molecules for further research and development .
Suzuki-Miyaura Coupling
The boronic ester moiety within the compound’s structure makes it a candidate for Suzuki-Miyaura coupling reactions. This application is significant in the pharmaceutical industry for constructing biaryl compounds, which are often found in drug molecules .
Protodeboronation
The compound can undergo protodeboronation , a process that removes the boron moiety from boronic esters. This reaction is essential for the synthesis of various organic molecules, particularly when the boron group is no longer needed after certain synthetic steps .
Anti-Markovnikov Hydromethylation
It can be used in a radical approach to achieve anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for adding a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .
Synthesis of Natural Products
The compound’s versatility in chemical reactions makes it suitable for the synthesis of complex natural products. For example, it has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B , which are alkaloids with potential biological activities .
Homologation Reactions
Homologation reactions, which involve the lengthening of carbon chains, can be facilitated by this compound. Such reactions are fundamental in the development of new chemical entities with varied chain lengths for testing in drug discovery .
Radical-Polar Crossover Reactions
This compound can participate in radical-polar crossover reactions , a method that combines radical and polar mechanisms to create complex molecules. This technique is particularly useful in synthesizing molecules with challenging stereochemistry .
Hydroboration-Deboronation Strategies
Lastly, the compound can be involved in hydroboration-deboronation strategies . This sequence is employed for the formal hydrogenation of unactivated alkenes to alkanes, an important transformation in synthetic chemistry .
Propriétés
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-7-3-5-12(9-14)15(24-2)11-19-16(21)17(22)20-13-6-4-8-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFMDIQUVQWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)


